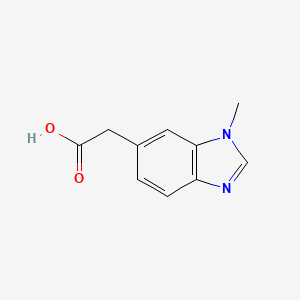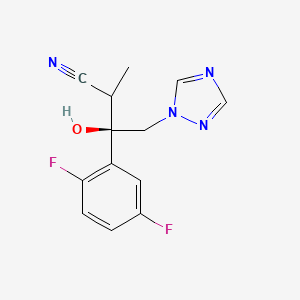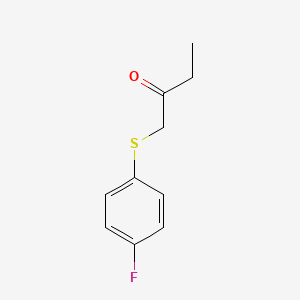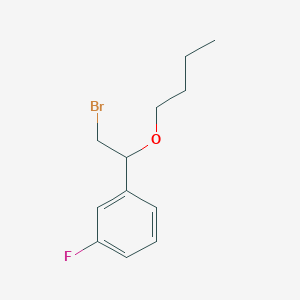
2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Methylation: The benzimidazole core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetic Acid Substitution: The final step involves the introduction of the acetic acid moiety. This can be achieved through a nucleophilic substitution reaction where the benzimidazole derivative reacts with a suitable acetic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the acetic acid moiety, converting it to alcohol or aldehyde derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogenating agents (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.
Major Products Formed:
Oxidation Products: Oxidized benzimidazole derivatives.
Reduction Products: Alcohol or aldehyde derivatives of the acetic acid moiety.
Substitution Products: Various substituted benzimidazole derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-1,3-benzodiazol-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
- 2-(1H-benzimidazol-1-yl)acetic acid
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid
- Telmisartan
Comparison:
- 2-(1H-benzimidazol-1-yl)acetic acid: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
- 2-(6-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetic acid: Contains a sulfanyl group, which can impart different chemical properties and potential applications.
- Telmisartan: A more complex molecule with additional functional groups, used as an antihypertensive agent.
The uniqueness of 2-(1-methyl-1H-1,3-benzodiazol-6-yl)acetic acid lies in its specific structure, which allows for unique interactions and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H10N2O2 |
|---|---|
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
2-(3-methylbenzimidazol-5-yl)acetic acid |
InChI |
InChI=1S/C10H10N2O2/c1-12-6-11-8-3-2-7(4-9(8)12)5-10(13)14/h2-4,6H,5H2,1H3,(H,13,14) |
Clave InChI |
UYBNZEPYQJQLDD-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C=C(C=C2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,5-dinitrophenyl)methyl(2S)-2-(methylamino)-3-[4-(trifluoromethyl)phenyl]propanoatehydrochloride](/img/structure/B13640746.png)
![n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B13640752.png)




![6-chloro-1-isopropyl-3-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13640787.png)




![1-[(2-Fluoropyridin-4-yl)methyl]piperazine](/img/structure/B13640818.png)


